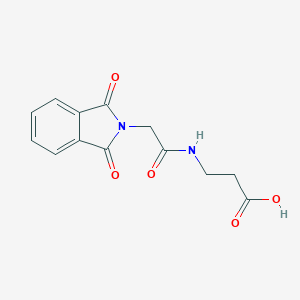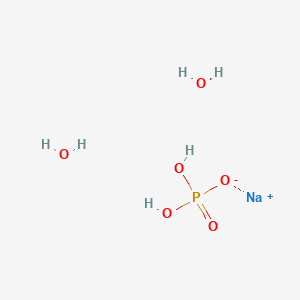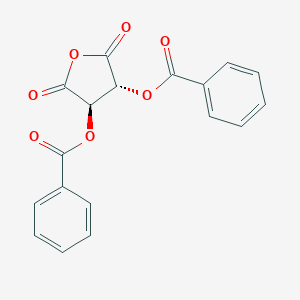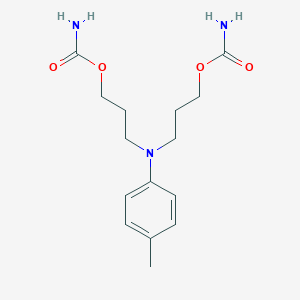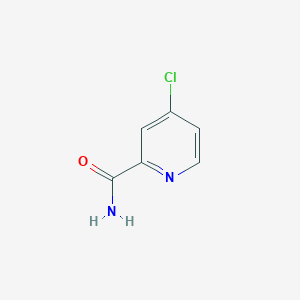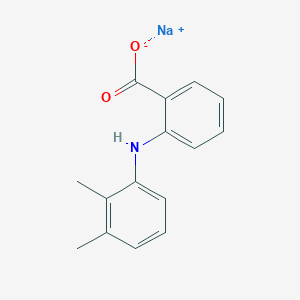
Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Übersicht
Beschreibung
“Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester” is a chemical compound with the CAS RN®: 17695-46-4 . It is manufactured by Angene International Limited .
Synthesis Analysis
The synthesis of coumarin systems, which include “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, has been a subject of interest for many organic and pharmaceutical chemists . The methods reported are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester” can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester” include a molecular weight of 352.3, a density of 1.632±0.06 g/cm3 (Predicted), a melting point of 102 °C, a boiling point of 683.1±55.0 °C (Predicted), a flash point of 254.9°C, and it is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
4-Methylumbelliferyl butyrate (4-MUB) is a coumarin-based fluorogenic substrate . It is suitable for fluorescence studies due to its ability to emit fluorescence when excited . The compound exhibits fluorescence at λex 312 nm in methanol, λex 360 nm; λem 449 nm (Reaction product), λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (Lipase) .
Lipase Activity Assay
4-MUB is used in a rapid, sensitive, and convenient fluorescent assay developed to screen for lipase activity . The non-fluorescent substrate, 4-MUB, solubilized in either liposomal dispersions or bile salt/lecithin mixed micelles, is hydrolyzed to butyric acid and the highly fluorescent compound, 4-methylumbelliferone (4-MU) .
Identification of M. catarrhalis C4- Esterase
4-MUB is used for the identification of M. catarrhalis C4- esterase . M. catarrhalis can be distinguished from Neisseria spp. by the presence of butyrate esterase. This enzyme can be rapidly detected when 4-MUB is used as the substrate .
Molecular Probe
4-MUB is used as a molecular probe . It is an important fluorogenic substrate for butyrate esterase .
Research on Lipid Metabolism
4-MUB is used in research on lipid metabolism . Both lingual and pancreatic lipases exhibit activity against this artificial substrate .
Biochemical Research
4-MUB is used in biochemical research due to its properties and reactions .
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl butyrate is butyrate esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound serves as a fluorogenic substrate for this enzyme .
Mode of Action
4-Methylumbelliferyl butyrate interacts with its target, butyrate esterase, through a process of hydrolysis . The enzyme cleaves the ester bond in the compound, leading to the release of butyric acid and 4-methylumbelliferone . The latter is a highly fluorescent compound, which allows for the easy detection and quantification of the enzymatic activity .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl butyrate by butyrate esterase is a key step in the metabolism of this compound . The resulting products, butyric acid and 4-methylumbelliferone, can then enter various biochemical pathways. Butyric acid, for instance, is a short-chain fatty acid that can serve as an energy source for cells, while 4-methylumbelliferone has been shown to have anti-inflammatory and anticancer properties .
Pharmacokinetics
It is known that the compound can be administered orally or intravenously . The compound is metabolized into 4-methylumbelliferone, which has higher exposure levels than the parent compound . More research is needed to fully understand the ADME properties of 4-Methylumbelliferyl butyrate and its impact on bioavailability.
Result of Action
The hydrolysis of 4-Methylumbelliferyl butyrate by butyrate esterase results in the production of butyric acid and 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone allows for the detection and quantification of butyrate esterase activity . This can be particularly useful in the identification of certain bacterial species, such as M. catarrhalis, that produce this enzyme .
Action Environment
The action of 4-Methylumbelliferyl butyrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of butyrate esterase and, consequently, the rate of hydrolysis of the compound . Additionally, the compound’s stability may be affected by temperature, with lower temperatures typically favoring greater stability .
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJZVCZXWKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066246 | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
CAS RN |
17695-46-4 | |
| Record name | 4-Methylumbelliferone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17695-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methylumbelliferyl butyrate help identify Moraxella catarrhalis?
A: Moraxella catarrhalis possesses a specific enzyme called butyrate esterase (also known as C4-esterase). 4-Methylumbelliferyl butyrate acts as a substrate for this enzyme. When the enzyme cleaves the ester bond in 4-methylumbelliferyl butyrate, it releases 4-methylumbelliferone. 4-Methylumbelliferone is a fluorescent compound. Therefore, when Moraxella catarrhalis is present and active, the reaction mixture will fluoresce under UV light, enabling its identification. This method distinguishes Moraxella catarrhalis from other bacteria like Neisseria species, which lack this specific esterase activity [, , , ].
Q2: Are there any limitations to using 4-methylumbelliferyl butyrate for bacterial identification?
A: While highly useful, 4-methylumbelliferyl butyrate can produce false-positive results in some cases. This is mainly due to its potential instability and lack of complete specificity for butyrate esterase []. For instance, mixed bacterial cultures or certain species other than Moraxella catarrhalis might possess enzymes capable of hydrolyzing 4-methylumbelliferyl butyrate, leading to potential misidentification.
Q3: Beyond bacterial identification, what other applications utilize 4-methylumbelliferyl butyrate?
A3: 4-Methylumbelliferyl butyrate is a versatile tool in biochemical research. It's frequently used for:
- Enzyme characterization: Studying the activity, kinetics, and substrate specificity of esterases and lipases from various sources, including microorganisms, plants, and animals [, , , , , ].
- Enzyme screening: Identifying and isolating novel esterases and lipases from complex biological samples, such as metagenomic libraries, for biotechnological applications [].
Q4: Can you elaborate on the mechanism by which 4-methylumbelliferyl butyrate helps characterize enzymes?
A: 4-Methylumbelliferyl butyrate's utility stems from its ability to act as a fluorogenic substrate. When an esterase or lipase hydrolyzes the ester bond, the released 4-methylumbelliferone generates fluorescence. By measuring the rate of fluorescence increase, researchers can determine the enzyme's activity. Furthermore, by analyzing the enzyme's activity at different substrate concentrations, researchers can determine kinetic parameters like the Michaelis-Menten constant (Km), which provides insights into the enzyme's affinity for the substrate [].
Q5: How does the structure of 4-methylumbelliferyl butyrate relate to its function?
A5: The structure of 4-methylumbelliferyl butyrate is crucial for its function:
Q6: Have there been studies on modifying the structure of 4-methylumbelliferyl butyrate for improved functionality?
A: Research has explored modifying 4-methylumbelliferyl butyrate to enhance its specificity and stability. For example, scientists have developed a boron dipyrromethene (BODIPY) dye-based probe that demonstrates superior resistance to non-specific hydrolysis compared to the traditional 4-methylumbelliferyl butyrate probe []. This modified probe shows promise for more accurate and reliable detection of Moraxella catarrhalis by minimizing false-positive results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



